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Cat. No.: B15565306 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), the causative agent of

the COVID-19 pandemic, relies on a complex machinery of viral proteins for its replication and

propagation. Among these, the non-structural protein 13 (nsp13) is a highly conserved helicase

essential for the viral life cycle, making it a prime target for the development of antiviral

therapeutics.[1][2][3] Nsp13 is a multifunctional enzyme belonging to the Superfamily 1 (SF1)

of helicases, exhibiting both RNA and DNA duplex-unwinding activities in an NTP-dependent

manner.[2][4][5] Its crucial role in unwinding viral RNA secondary structures during replication

and transcription underscores its potential as a drug target.[2][3] This document provides

detailed application notes and protocols for utilizing recombinant SARS-CoV-2 nsp13 in

inhibitor screening assays.

Biochemical and Functional Characteristics
SARS-CoV-2 nsp13 is a 67 kDa protein comprising five distinct domains: an N-terminal zinc-

binding domain (ZBD), a stalk domain, a 1B domain, and two canonical RecA-like domains (1A

and 2A) that constitute the helicase core.[5][6] The protein unwinds nucleic acid duplexes with

a 5' to 3' polarity.[2][6] The enzymatic activity of nsp13 is dependent on the hydrolysis of

nucleoside triphosphates (NTPs), with ATP being a primary energy source.[4][7] The stalk

domain has been shown to be essential for its ATPase and helicase activities, providing a rigid

connection between the ZBD and the helicase domain.[2]
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Beyond its role in replication, nsp13 also functions as an antagonist of the host's innate

immune response. It has been reported to suppress interferon (IFN)-α and IFN-β production

and to bind to the host protein TBK1, a key component in antiviral signaling pathways.[3][8]

Recombinant nsp13 as a Tool for Drug Discovery
The high degree of conservation of nsp13 among coronaviruses makes it an attractive target

for broad-spectrum antiviral agents.[9][10] The availability of purified, active recombinant nsp13

protein is fundamental for the development and validation of inhibitors. High-throughput

screening (HTS) campaigns have been successfully employed to identify small molecule

inhibitors of nsp13's enzymatic activities.[1][11][12][13] These assays typically monitor either

the ATPase activity or the helicase (nucleic acid unwinding) activity of the enzyme.

Quantitative Data Summary
The following tables summarize key quantitative data for SARS-CoV-2 nsp13 enzymatic activity

and inhibition from various studies.

Table 1: Kinetic Parameters of Recombinant SARS-CoV-2 nsp13

Parameter Substrate Value Reference

Km dsDNA 1.22 ± 0.29 µM [5]

Km ATP (unwinding) 0.47 ± 0.06 mM [5]

kcat ATP (unwinding) 54.25 ± 5.3 min-1 [5]

Table 2: IC50 Values of Identified SARS-CoV-2 nsp13 Inhibitors
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Inhibitor Assay Type IC50 Reference

Lumacaftor ATPase Assay 0.3 mM [9][14]

Cepharanthine ATPase Assay 0.4 mM [9][14]

FPA-124 FRET Helicase Assay ~9 µM [13]

Myricetin Crystal Structure
N/A (Binds to

allosteric site)
[1]

Suramin-related

compounds
FRET Helicase Assay Not specified [13][15]

Experimental Protocols
Protocol 1: Fluorescence Resonance Energy Transfer
(FRET)-Based Helicase Assay
This protocol is adapted for a high-throughput screening format to identify inhibitors of nsp13's

helicase activity.[11][13]

Principle: A dual-labeled nucleic acid substrate, typically a partial DNA or RNA duplex, is used.

One strand is labeled with a fluorophore (e.g., Cy3) and the other with a quencher (e.g., a black

hole quencher). In the duplex form, the fluorescence is quenched. Upon unwinding by nsp13,

the fluorophore and quencher are separated, resulting in an increase in fluorescence signal. A

trap oligonucleotide complementary to the fluorophore-labeled strand is included to prevent re-

annealing.[16]

Materials:

Recombinant SARS-CoV-2 nsp13 protein

FRET-labeled DNA/RNA substrate

Trap oligonucleotide

Assay Buffer: 20 mM HEPES (pH 7.5), 40 mM KCl, 5 mM MgCl₂, 0.5 mM EDTA, 1 mM

TCEP, 0.01% Triton X-100, 0.1 mg/mL BSA
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ATP solution

Test compounds dissolved in DMSO

384-well or 1536-well microplates (solid black)

Plate reader with fluorescence detection capabilities

Procedure:

Prepare a solution of recombinant nsp13 in assay buffer.

Dispense the test compounds into the microplate wells. Include solvent-only (DMSO)

controls.

Add the nsp13 solution to the wells containing the compounds and incubate for 10 minutes

at room temperature.[11]

To initiate the reaction, add a solution containing the FRET substrate, trap oligonucleotide,

and ATP.

Immediately begin monitoring the fluorescence intensity (e.g., Excitation: 544 nm, Emission:

590 nm) at regular intervals (e.g., every 90 seconds) for a defined period (e.g., 30 minutes).

[11]

Calculate the initial reaction velocity from the linear phase of the fluorescence increase.

Determine the percentage of inhibition for each compound relative to the DMSO control.

Protocol 2: ATPase Activity Assay (Colorimetric)
This protocol measures the ATPase activity of nsp13 by quantifying the release of inorganic

phosphate (Pi) from ATP hydrolysis.

Principle: The amount of inorganic phosphate generated is determined using a malachite

green-based colorimetric detection reagent. The absorbance of the resulting complex is

proportional to the amount of Pi produced.
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Materials:

Recombinant SARS-CoV-2 nsp13 protein

ATP solution

ssDNA or ssRNA oligonucleotide (as a stimulator)

Assay Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, 5 mM MgCl₂

Test compounds dissolved in DMSO

Malachite green phosphate detection solution

96-well or 384-well clear microplates

Plate reader with absorbance detection capabilities

Procedure:

Prepare a reaction mixture containing assay buffer, ssDNA/ssRNA, and the test compound.

Add recombinant nsp13 to the mixture.

Initiate the reaction by adding ATP.

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

Stop the reaction by adding the malachite green detection reagent.

Incubate at room temperature for 15-20 minutes to allow color development.

Measure the absorbance at a wavelength of ~620-650 nm.

Generate a standard curve using known concentrations of phosphate to quantify the amount

of Pi produced.

Calculate the percentage of inhibition for each compound relative to the DMSO control.
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Caption: Role of nsp13 in the SARS-CoV-2 replication cycle.
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Caption: High-throughput screening workflow for nsp13 inhibitors.
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Caption: Nsp13-mediated suppression of the host innate immune response.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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